gamma-Glutamylvaline

Vue d'ensemble

Description

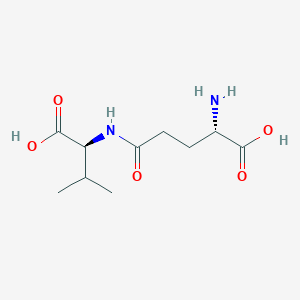

Gamma-Glutamylvaline is a dipeptide composed of gamma-glutamate and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound belongs to the family of N-acyl-alpha amino acids and derivatives, which contain an alpha amino acid bearing an acyl group at its terminal nitrogen atom . This compound is found in human urine and has a role as a human metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gamma-Glutamylvaline can be synthesized through the enzymatic reaction involving gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to valine . The reaction conditions typically involve the use of gamma-glutamyl transpeptidase, glutathione, and valine under controlled pH and temperature.

Industrial Production Methods: Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms that express gamma-glutamyl transpeptidase. The production process includes fermentation, extraction, and purification steps to obtain the desired compound in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Gamma-Glutamylvaline undergoes various chemical reactions, including hydrolysis, transpeptidation, and oxidation.

Common Reagents and Conditions:

Hydrolysis: Involves the use of water and gamma-glutamyl transpeptidase to cleave the gamma-glutamyl bond.

Transpeptidation: Utilizes amino acids or short peptides as acceptors for the gamma-glutamyl group transfer.

Oxidation: Can be carried out using oxidizing agents under controlled conditions.

Major Products:

Hydrolysis: Produces gamma-glutamate and valine.

Transpeptidation: Results in the formation of gamma-glutamyl derivatives of other amino acids or peptides.

Oxidation: Leads to the formation of oxidized derivatives of this compound.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Gamma-glutamylvaline has been recognized for its potent anti-inflammatory effects. Research indicates that it can modulate inflammatory responses through several mechanisms:

- Vascular Inflammation : A study demonstrated that γ-glutamylvaline significantly reduces the expression of inflammatory adhesion molecules (VCAM-1 and E-selectin) in human aortic endothelial cells. At a concentration of 1 mM, it decreased the production of pro-inflammatory cytokines IL-8 and IL-6 by approximately 40% and 51%, respectively .

- Gastrointestinal Inflammation : The peptide has shown effectiveness in reducing gastrointestinal inflammation via activation of calcium-sensing receptors (CaSRs). This pathway is crucial in regulating inflammatory responses in various cell types, including endothelial and adipose cells .

- Colitis Models : In vivo studies using mouse models of colitis have indicated that γ-glutamylvaline can ameliorate inflammation induced by dextran sodium sulfate, showcasing its potential for therapeutic applications in gastrointestinal diseases .

Dietary Health Applications

This compound is naturally present in several food sources, particularly legumes such as common beans and soybeans. Its incorporation into diets may confer various health benefits:

- Nutritional Supplementation : Due to its anti-inflammatory properties, γ-glutamylvaline could be used as a dietary supplement to enhance health outcomes related to chronic inflammatory diseases .

- Taste Improvement : The enzymatic synthesis of γ-glutamylvaline has been explored to improve the palatability of bitter amino acids like valine. This application is particularly relevant in food technology, where enhancing flavor profiles can increase consumer acceptance .

Therapeutic Potential

The therapeutic applications of this compound are under investigation, particularly concerning its role in managing inflammatory diseases:

- Chronic Diseases Management : Given its ability to modulate inflammatory pathways, γ-glutamylvaline may hold promise for the management of chronic conditions such as cardiovascular diseases and metabolic disorders .

- Cancer Research : Emerging studies suggest a negative correlation between levels of γ-glutamylvaline and certain cancer risks, indicating potential for further research into its protective effects against cancer development .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application:

- Calcium-Sensing Receptors (CaSRs) : The activation of these receptors by γ-glutamylvaline plays a pivotal role in mediating its anti-inflammatory effects. This interaction suggests a complex signaling cascade that warrants further exploration .

- Enzymatic Synthesis : The production of γ-glutamylvaline through enzymatic pathways highlights its biotechnological relevance. Bacterial gamma-glutamyl transpeptidase has been identified as a key enzyme in synthesizing this dipeptide, suggesting industrial applications in food and pharmaceutical sectors .

Mécanisme D'action

Gamma-Glutamylvaline exerts its effects through the activation of the calcium-sensing receptor (CaSR). This receptor is involved in the regulation of cellular homeostasis, inflammation, and metabolic pathways. The activation of CaSR by this compound modulates the production of pro-inflammatory cytokines and enhances the expression of anti-inflammatory markers . The compound also influences the cross-talk between Wnt and PPARγ pathways, which are crucial for adipocyte function and inflammation regulation .

Comparaison Avec Des Composés Similaires

- Gamma-Glutamylphenylalanine

- Gamma-Glutamylcysteine

Activité Biologique

gamma-Glutamylvaline (γ-EV) is a dipeptide formed from the amino acids gamma-glutamate and valine. It is recognized for its potential biological activities, particularly in cellular signaling, metabolism, and as a product of protein catabolism. This article delves into the biological activity of γ-EV, exploring its metabolic pathways, physiological roles, and implications in health and disease based on diverse sources.

Metabolic Pathways

γ-EV is synthesized through various enzymatic reactions involving glutamate and valine. The primary pathways include:

- Glutamate-Cysteine Ligase (GCL) Pathway :

- γ-Glutamyltransferase (GGT) Pathway :

- Glutathione Synthetase (GS) Interaction :

Physiological Roles

γ-EV exhibits several biological activities that may influence health:

- Cell Signaling : As a dipeptide, γ-EV may act as a signaling molecule within cells, potentially modulating various metabolic pathways.

- Antioxidant Properties : Dipeptides like γ-EV are implicated in antioxidant defense mechanisms due to their involvement in GSH metabolism .

- Nutritional Aspects : γ-EV has been shown to be non-toxic at concentrations up to 5 mM in intestinal cell models (Caco-2), indicating its potential as a dietary peptide with health benefits .

Research Findings

Recent studies have highlighted the significance of γ-EV in various contexts:

- Transport Mechanisms : Research indicates that γ-EV can be effectively transported across intestinal barriers, suggesting its bioavailability and potential role in nutrition .

- Association with Disease : Elevated levels of γ-glutamyl compounds have been correlated with various diseases, including metabolic syndrome and liver dysfunctions. For instance, elevated gamma-glutamyl transferase (GGT) levels have been linked to advanced colorectal adenoma .

Case Studies

A notable case study involved a young male with elevated GGT levels found incidentally during routine medical examinations. Despite normal liver function tests, persistent elevation raised concerns about underlying metabolic issues potentially linked to dipeptide metabolism .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₄ |

| Molecular Weight | 173.19 g/mol |

| Solubility | 9.02 g/L |

| Toxicity | Non-toxic at ≤ 5 mM |

| Biological Role | Antioxidant, signaling |

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-7(13)4-3-6(11)9(14)15/h5-6,8H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKHZVPOOGUCK-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316652 | |

| Record name | γ-Glutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2746-34-1 | |

| Record name | γ-Glutamylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.